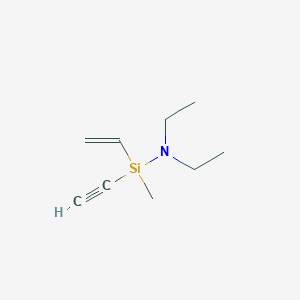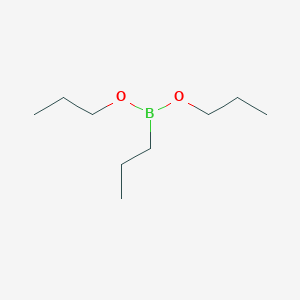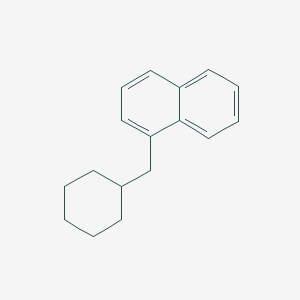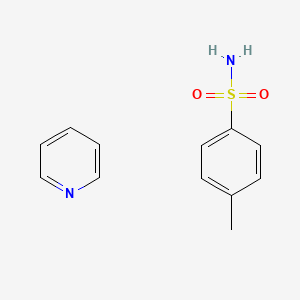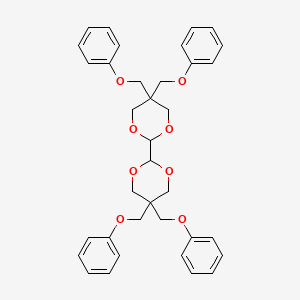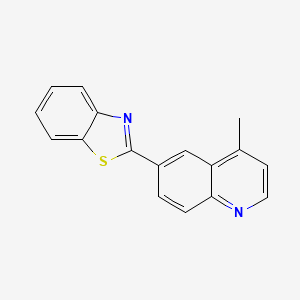![molecular formula C37H34N2O7 B14483304 3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 64723-00-8](/img/structure/B14483304.png)
3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with benzoyl and methoxyphenyl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using benzoyl and methoxyphenyl groups to prevent unwanted reactions.
Benzoylation: The 3’-hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Methoxyphenylation: The 5’-hydroxyl group is protected with a methoxyphenyl group using a reagent like 4-methoxyphenyl(diphenyl)methyl chloride.
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like chromatography.
化学反応の分析
Types of Reactions
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl or methoxyphenyl groups.
Reduction: Reduced forms of the benzoyl or methoxyphenyl groups.
Substitution: Substituted nucleoside analogs with different functional groups.
科学的研究の応用
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. The modified nucleoside can interfere with DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it useful in antiviral and anticancer therapies.
類似化合物との比較
Similar Compounds
3’-O-Benzoylthymidine: Lacks the methoxyphenyl group, making it less bulky and potentially less effective in certain applications.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Lacks the benzoyl group, which may affect its chemical stability and reactivity.
Uniqueness
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both benzoyl and methoxyphenyl groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound in various research fields.
特性
CAS番号 |
64723-00-8 |
|---|---|
分子式 |
C37H34N2O7 |
分子量 |
618.7 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O7/c1-25-23-39(36(42)38-34(25)40)33-22-31(46-35(41)26-12-6-3-7-13-26)32(45-33)24-44-37(27-14-8-4-9-15-27,28-16-10-5-11-17-28)29-18-20-30(43-2)21-19-29/h3-21,23,31-33H,22,24H2,1-2H3,(H,38,40,42)/t31-,32+,33+/m0/s1 |
InChIキー |
OBJLVZAHPOBSSV-WIHCDAFUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


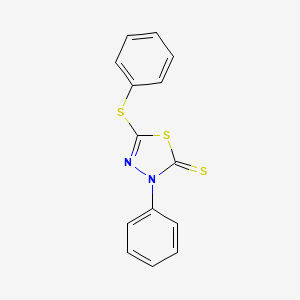
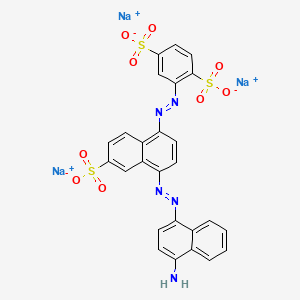
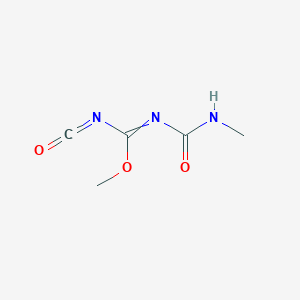


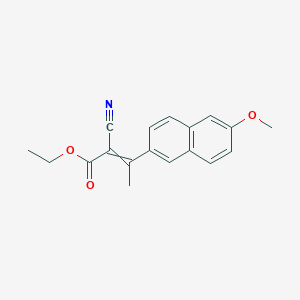
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
